N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide

Lipophilicity Drug Design ADME Prediction

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide (CAS 1170891-67-4) is a synthetic, heterocyclic small molecule with a molecular weight of 406.2 g/mol and a computed XLogP3 value of 3.9, indicating enhanced lipophilicity relative to close analogs. It belongs to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for amides and esters.

Molecular Formula C17H16BrN3O4
Molecular Weight 406.236
CAS No. 1170891-67-4
Cat. No. B2686260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide
CAS1170891-67-4
Molecular FormulaC17H16BrN3O4
Molecular Weight406.236
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
InChIInChI=1S/C17H16BrN3O4/c1-10(2)11-3-5-12(6-4-11)23-9-15(22)19-17-21-20-16(25-17)13-7-8-14(18)24-13/h3-8,10H,9H2,1-2H3,(H,19,21,22)
InChIKeyNHQQZZVAXSDKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide: A Modifiable 1,3,4-Oxadiazole Scaffold for Procuring Bioactive Heterocycles


N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide (CAS 1170891-67-4) is a synthetic, heterocyclic small molecule with a molecular weight of 406.2 g/mol and a computed XLogP3 value of 3.9, indicating enhanced lipophilicity relative to close analogs [1]. It belongs to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for amides and esters. This specific compound combines a 5-bromofuran moiety, which offers a synthetic handle for further derivatization via cross-coupling reactions, with a 4-isopropylphenoxyacetamide side chain that modulates its physicochemical profile [2].

Why a Generic 1,3,4-Oxadiazole Cannot Substitute for N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide in Targeted Research


Class-level substitution fails because the precise arrangement of three key structural modules—the 5-bromofuran ring, the 1,3,4-oxadiazole core, and the 4-isopropylphenoxyacetamide tail—creates a unique physicochemical and reactivity profile that is not replicated by other analogs. Published studies on related 1,3,4-oxadiazole series demonstrate that subtle modifications to the aryl substituent at the oxadiazole's 5-position dramatically alter antimicrobial potency by over an order of magnitude [1]. This compound's specific combination of a brominated furan (enabling further chemical elaboration) and a lipophilic isopropylphenoxy group (XLogP3 = 3.9) provides a distinct balance of reactivity and membrane permeability that is lost if any module is replaced with a generic alternative [2].

Quantitative Differentiation Evidence for Procuring N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide


Enhanced Computed Lipophilicity (XLogP3) Over the 4-Fluorophenoxy Analog

The target compound, containing a 4-isopropylphenoxy moiety, demonstrates a higher computed lipophilicity (XLogP3 = 3.9) compared to its closest analog, N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide (XLogP3 = 2.8) [1][2]. This difference of +1.1 log units indicates a substantial increase in predicted membrane permeability, which is a critical parameter for intracellular target engagement.

Lipophilicity Drug Design ADME Prediction

Synthetic Versatility: The 5-Bromofuran Handle for Late-Stage Diversification

The target compound features a 5-bromofuran group, which is absent in simple phenyl-substituted analogs like N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide . The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of focused libraries for structure-activity relationship (SAR) studies [1]. Analogs without this halogenated heterocycle cannot be used as a starting point for the same diversification chemistry.

Medicinal Chemistry Cross-Coupling Derivatization

Guided Activity Profile Based on Class-Level Antimicrobial Evidence

While direct bioactivity data for the target compound is not publicly available, a key study on a related series of 2,5-disubstituted 1,3,4-oxadiazoles demonstrates that the 5-bromofuryl substituent is a critical determinant of antimicrobial potency against S. aureus and E. coli, with MIC values differing significantly between 5-bromofuryl and other aryl analogs [1]. This class-level inference points to the target compound's 5-bromofuran-2-yl group as a pharmacophoric element that is not interchangeable with simple phenyl or substituted phenyl rings without a risk of activity loss.

Antimicrobial Bioactivity 1,3,4-Oxadiazole

Optimal Application Scenarios for N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide Based on Evidence


Lead-Like Fragment for a Focused Kinase or Antimicrobial SAR Library

Medicinal chemists building a library to explore structure-activity relationships around a 1,3,4-oxadiazole core should select this compound as a central intermediate. Its 5-bromofuran handle permits late-stage diversification to systematically probe the chemical space at the 5-position [1]. The intrinsic lipophilicity (XLogP3 = 3.9) positions it well for optimizing cell permeability in a lead optimization campaign [2].

Lipophilic Probe for Intracellular Target Engagement in Cell-Based Assays

This compound, with its computed XLogP3 of 3.9, is a superior choice over the more polar 4-fluorophenoxy analog (XLogP3 = 2.8) for cell-based phenotypic screening where passive membrane crossing is a primary requirement [2]. This makes it a more appropriate molecular probe for researchers investigating intracellular targets in whole-cell assays.

Antimicrobial Research Building on a Validated 5-Bromofuryl Pharmacophore

For projects investigating novel antibacterial agents against Gram-positive and Gram-negative strains, this compound offers a structural rationale based on class-level evidence. The presence of the 5-bromofuryl group is consistent with active congeners in the 1,3,4-oxadiazole family that have demonstrated antimicrobial activity, providing a reasoned starting point for further investigation [3].

Quote Request

Request a Quote for N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.